4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one
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Overview
Description
4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one is a natural compound isolated from the seeds of the plant Arctium lappa, commonly known as burdock. It belongs to the class of lignans, which are a group of polyphenolic compounds known for their diverse biological activities. This compound has garnered attention for its potential antioxidant, antiaging, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one can be synthesized through various chemical reactions involving the coupling of phenylpropanoid units. The synthetic route typically involves the use of reagents such as methanol, dichloromethane, and acetic acid under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the seeds of Arctium lappa using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties .
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation or alkylation reactions using reagents like bromine or alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .
Scientific Research Applications
4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one has a wide range of applications in scientific research:
Mechanism of Action
4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by activating antioxidant enzymes.
Antiaging Properties: Promotes longevity and stress resistance through the JNK-1-DAF-16 signaling cascade.
Anticancer Mechanism: Induces cell cycle arrest at the G1 and G2 phases and triggers apoptosis by modulating the expression of key cell cycle regulators.
Comparison with Similar Compounds
4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one is compared with other lignans such as arctigenin, arctiin, and Lappaol F:
Arctigenin: Known for its anti-inflammatory and anticancer properties.
Arctiin: Exhibits antioxidant and anti-inflammatory activities.
Lappaol F: Similar to this compound, it has potent anticancer properties and induces cell cycle arrest and apoptosis
This compound stands out due to its unique combination of antioxidant, antiaging, and anticancer activities, making it a valuable compound for further research and development .
Properties
CAS No. |
62333-08-8 |
---|---|
Molecular Formula |
C30H32O9 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(3R,4R)-4-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C30H32O9/c1-35-25-11-16(4-6-23(25)32)9-20-19(15-38-30(20)34)8-17-10-21-22(14-31)28(39-29(21)27(12-17)37-3)18-5-7-24(33)26(13-18)36-2/h4-7,10-13,19-20,22,28,31-33H,8-9,14-15H2,1-3H3/t19-,20+,22-,28+/m0/s1 |
InChI Key |
PYLYQTVVQXPBIJ-OUZJQUPYSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C[C@H]4COC(=O)[C@@H]4CC5=CC(=C(C=C5)O)OC |
SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4COC(=O)C4CC5=CC(=C(C=C5)O)OC |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4COC(=O)C4CC5=CC(=C(C=C5)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lappaol A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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